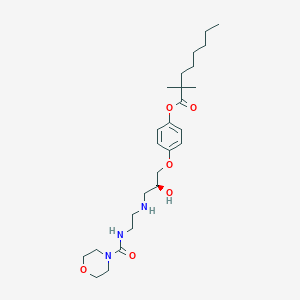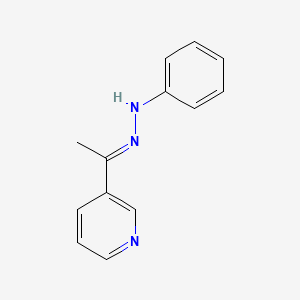
3-(1-(2-Phenylhydrazono)ethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-Phenylhydrazono)ethyl)pyridine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered attention due to its potential as a corrosion inhibitor and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Phenylhydrazono)ethyl)pyridine typically involves the reaction of 2-phenylhydrazine with an appropriate pyridine derivative. One common method includes the nucleophilic addition of 1-(4-hydroxyphenyl)ethanone with phenylhydrazine in the presence of acetic acid at reflux temperature . This reaction yields the desired hydrazone compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Phenylhydrazono)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(1-(2-Phenylhydrazono)ethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is explored as a corrosion inhibitor for metals, particularly zinc.
Mechanism of Action
The mechanism of action of 3-(1-(2-Phenylhydrazono)ethyl)pyridine involves its interaction with molecular targets through its hydrazone group. This interaction can inhibit specific enzymes or proteins, leading to its observed biological effects. For instance, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .
Comparison with Similar Compounds
Similar Compounds
2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine: Another hydrazone compound with similar structural features and applications.
1-(2-Phenylhydrazono)ethyl)phenol: A related compound with a phenol group instead of a pyridine ring.
Uniqueness
3-(1-(2-Phenylhydrazono)ethyl)pyridine is unique due to its specific pyridine ring structure, which imparts distinct chemical properties and reactivity compared to other hydrazone compounds. This uniqueness makes it particularly effective in certain applications, such as corrosion inhibition and potential therapeutic uses .
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-3-ylethylideneamino]aniline |
InChI |
InChI=1S/C13H13N3/c1-11(12-6-5-9-14-10-12)15-16-13-7-3-2-4-8-13/h2-10,16H,1H3/b15-11+ |
InChI Key |
PFVJRCXZDDAHRM-RVDMUPIBSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CN=CC=C2 |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B15199862.png)
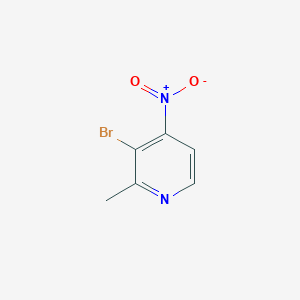
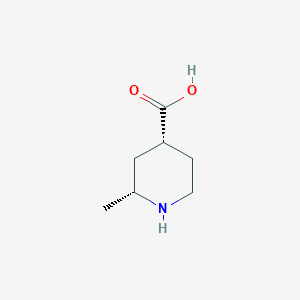

![2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199895.png)
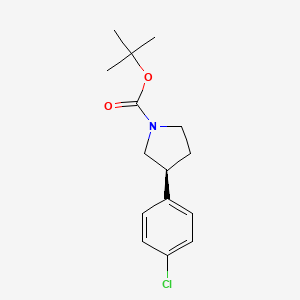
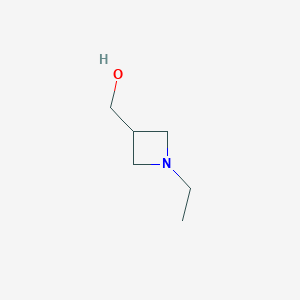
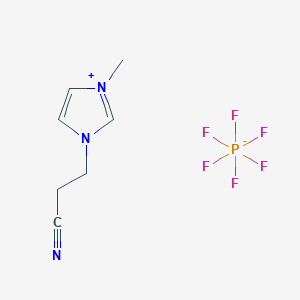
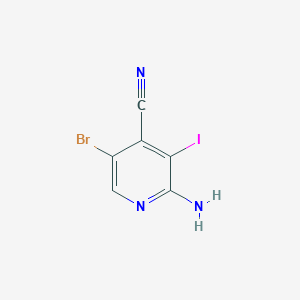
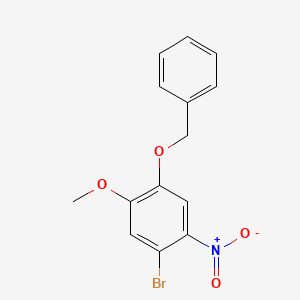
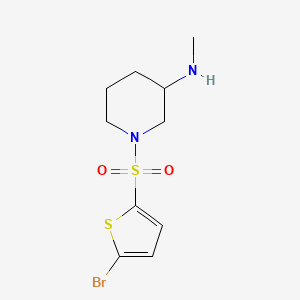
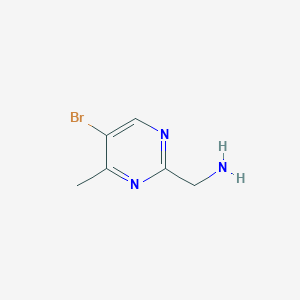
![(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B15199934.png)
